4-Methanesulfonyl-3-methylmorpholine
Description
Contextualization of 4-Methanesulfonyl-3-methylmorpholine within Heterocyclic Chemistry
This compound is a derivative of morpholine (B109124), a saturated six-membered heterocyclic compound containing both an oxygen and a nitrogen atom. Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing rings being particularly prevalent in biologically active molecules and approved pharmaceuticals. nih.gov This compound is specifically an N-sulfonylated derivative, where a methanesulfonyl group is attached to the nitrogen atom of the 3-methylmorpholine (B1346471) scaffold. Its structure incorporates several key features: a stable heterocyclic ring, a chiral center at the 3-position due to the methyl group, and a sulfonamide functional group.
Significance of Morpholine and its N-Substituted Derivatives in Advanced Organic Synthesis
The morpholine ring is a common structural motif in a vast array of functional molecules, particularly in the field of drug discovery. Its presence often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability. N-substituted morpholine derivatives are widely synthesized to explore new chemical space and modulate biological activity. nih.gov The nitrogen atom of the morpholine ring serves as a convenient point for chemical modification, allowing for the introduction of diverse functional groups. These derivatives are utilized as intermediates and building blocks in the creation of more complex molecular architectures. researchgate.net
Overview of Sulfonyl Compounds in Synthetic Chemistry
Sulfonyl compounds, particularly sulfonamides, represent a critically important class of organic molecules with extensive applications in medicinal chemistry and organic synthesis. researchgate.net The sulfonamide functional group (R-SO₂-NR'R'') is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comcbijournal.com This linkage is chemically robust and can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems. Methanesulfonyl chloride is a common reagent used to install the methanesulfonyl (mesyl) group, which is known for its stability and electron-withdrawing nature. wikipedia.org The resulting methanesulfonamides are found in numerous therapeutic agents. cbijournal.com
Research Scope and Objectives for this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the objectives for studying such a compound can be clearly defined based on its structure. The primary research goals would include:
Development of Synthetic Protocols: Establishing efficient and stereoselective methods for its synthesis.
Investigation of Physicochemical Properties: Characterizing its structural and electronic properties, including the conformational effects of the methyl and methanesulfonyl groups on the morpholine ring.
Exploration as a Synthetic Intermediate: Utilizing it as a chiral building block for the synthesis of more complex target molecules. The sulfonamide group is generally stable, making the rest of the molecule available for further functionalization.
Screening for Biological Activity: Given that both the morpholine and sulfonamide moieties are present in many bioactive compounds, this compound would be a logical candidate for screening in various biological assays, particularly in areas where heterocyclic sulfonamides have shown promise, such as carbonic anhydrase inhibition or as antibacterial agents. nih.govneliti.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-methylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-6-5-10-4-3-7(6)11(2,8)9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIISSOYCNHYAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methanesulfonyl 3 Methylmorpholine
Retrosynthetic Analysis of the 4-Methanesulfonyl-3-methylmorpholine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. numberanalytics.come3s-conferences.orgdeanfrancispress.com For this compound, the primary disconnection breaks the nitrogen-sulfur (N-S) bond. This simplifies the target molecule into two key synthons: the 3-methylmorpholine (B1346471) cation and the methanesulfonate (B1217627) anion. Their synthetic equivalents are 3-methylmorpholine and methanesulfonyl chloride, respectively. This disconnection suggests that the final step in the forward synthesis would be the N-sulfonylation of a pre-formed 3-methylmorpholine ring.
Further deconstruction of the 3-methylmorpholine ring can proceed via two main pathways. The first involves disconnecting the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, leading to a linear precursor, 2-((2-hydroxypropyl)amino)ethan-1-ol. This acyclic amino alcohol contains all the necessary atoms to form the desired heterocyclic ring through an intramolecular cyclization.
An alternative disconnection strategy involves cleaving the ring at two C-N bonds or a C-N and a C-O bond, suggesting precursors like a 2-methylaziridine (B133172) derivative and a two-carbon unit containing a hydroxyl group. This approach leverages the ring strain of aziridines to facilitate ring-opening and subsequent cyclization.
| Disconnection | Precursors | Forward Reaction |
| N-S Bond | 3-Methylmorpholine, Methanesulfonyl Chloride | N-Sulfonylation |
| C-N / C-O Bonds | 2-((2-hydroxypropyl)amino)ethan-1-ol | Intramolecular Cyclization |
| C-N / C-N Bonds | 2-Methylaziridine derivative, Ethylene glycol derivative | Ring-opening and Cyclization |
Classical and Established Synthetic Approaches for Morpholine (B109124) Ring Formation
The synthesis of the morpholine ring is a fundamental process in heterocyclic chemistry, with several well-documented methods. documentsdelivered.comorganic-chemistry.org The selection of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.
A prevalent method for forming the morpholine ring is the acid-catalyzed dehydration and cyclization of N-substituted diethanolamine (B148213) derivatives. chemicalbook.com For the synthesis of 3-methylmorpholine, a suitable precursor would be an N-protected 2-((2-hydroxypropyl)amino)ethan-1-ol. This reaction is typically promoted by a strong acid, such as sulfuric acid, which facilitates the departure of water and subsequent intramolecular nucleophilic attack by the nitrogen to form the six-membered ring. The methyl group's position at the 3-locus of the morpholine is determined by its location on the 2-hydroxypropyl fragment of the precursor.
Aziridines, as strained three-membered heterocycles, are valuable intermediates in organic synthesis due to their propensity for ring-opening reactions with nucleophiles. researchgate.netresearchgate.net This reactivity can be harnessed to construct morpholine rings. rsc.orgnih.gov A strategy for 3-methylmorpholine could involve the reaction of an N-activated 2-methylaziridine with a nucleophile such as a haloalcohol. The SN2-type ring-opening of the aziridine, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine, would yield the morpholine scaffold. nih.gov The regioselectivity of the initial ring-opening is critical to ensure the formation of the desired 3-methyl-substituted product.
Multicomponent reactions (MCRs) provide an efficient pathway to synthesize complex molecules like morpholines by combining three or more reactants in a single operation. nih.goviau.irresearchgate.net Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been shown to produce highly substituted morpholines. nih.gov An Ugi-type multicomponent approach followed by an intramolecular SN2 cyclization is another versatile de novo synthesis for the morpholine ring. nih.govacs.org While a specific MCR for this compound is not extensively detailed, these general strategies could be adapted by selecting appropriate starting materials that incorporate the required methyl and subsequent methanesulfonyl functionalities.
Introduction of the Methanesulfonyl Moiety
The final functionalization step in the synthesis is the attachment of the methanesulfonyl group to the nitrogen atom of the 3-methylmorpholine ring.
Alternative Strategies for Sulfonyl Group Incorporation
While the most conventional method for synthesizing N-sulfonylated amines involves the reaction of the amine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base, several alternative strategies have been developed. researchgate.netwikipedia.org These methods often provide milder reaction conditions, broader substrate scope, or avoid the use of moisture-sensitive sulfonyl chlorides.
One prominent alternative involves the oxidative coupling of amines with sulfur compounds in a lower oxidation state. For instance, sulfonamides can be conveniently synthesized through the iodine-catalyzed oxidative amination of sodium sulfinates. researchgate.net Another approach utilizes sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or potassium metabisulfite (B1197395) (K₂S₂O₅), which can be inserted into molecules in multi-component reactions. thieme-connect.com A mechanochemical method using K₂S₂O₅, an amine, and an aryl bromide or carboxylic acid under palladium catalysis represents a novel green synthesis strategy. thieme-connect.com
Thiosulfonates have also emerged as stable and effective reagents for the direct coupling with amines to form sulfonamides, a reaction that can be promoted by a base and an N-halosuccinimide or by copper catalysis. thieme-connect.com Furthermore, innovative one-pot procedures have been developed that generate the sulfonyl chloride in situ from more stable precursors like carboxylic acids, followed by immediate reaction with an amine. nih.gov This strategy, involving a decarboxylative chlorosulfonylation, streamlines the synthetic process and avoids the isolation of the often-unstable sulfonyl chloride intermediate. nih.gov
| Reagent/System | Description | Key Advantage |
|---|---|---|
| Sodium Sulfinates + Oxidant (e.g., I₂) | Oxidative coupling of a sulfinate salt with the amine. researchgate.net | Avoids sulfonyl chlorides; mild conditions. |
| Potassium Metabisulfite (K₂S₂O₅) + Pd-catalyst | Three-component reaction involving a SO₂ source, an amine, and an aryl halide/acid. thieme-connect.com | Utilizes a stable, inexpensive sulfur source. |
| Thiosulfonates + Base/Catalyst | Direct coupling of a stable thiosulfonate with an amine. thieme-connect.com | Good reactivity and stability of the sulfur source. |
| Carboxylic Acids + SO₂ + Chlorinating Agent | One-pot decarboxylative chlorosulfonylation followed by amination. nih.gov | Generates sulfonyl chloride in situ from stable precursors. |
Stereoselective Synthesis of this compound Isomers
The presence of a methyl group at the C3 position of the morpholine ring renders this compound a chiral molecule, existing as (R) and (S) enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest and requires stereoselective methods. The N-sulfonylation of 3-methylmorpholine does not affect the existing stereocenter, so the primary challenge lies in the enantioselective synthesis of the 3-methylmorpholine precursor. Strategies to achieve this can be broadly categorized into chiral auxiliary-based approaches and asymmetric catalysis.
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. In the context of 3-methylmorpholine synthesis, a chiral auxiliary can be used to control the formation of the C3 stereocenter during the construction of the morpholine ring.
For example, a synthesis could begin with a commercially available, enantiopure amino alcohol. This starting material can act as the chiral precursor. The synthesis proceeds through steps that build the morpholine ring, such as N-alkylation followed by a cyclization step. nih.gov A key step, such as an alkylation to introduce a precursor to the C3-methyl group, is controlled diastereoselectively by the resident chirality of the starting material. Once the substituted morpholine ring is formed, the group that enabled the chiral control is cleaved to yield the enantiopure 3-methylmorpholine, which is then sulfonylated. Evans oxazolidinones and pseudoephedrine are well-known auxiliaries used for controlling the stereochemistry of alkylation reactions that can establish new stereocenters with high fidelity. wikipedia.org
Asymmetric Catalysis in Morpholine Synthesis
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Several catalytic methods have been successfully applied to the synthesis of 3-substituted morpholines.
A notable example is a tandem, one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. guidechem.com This process starts with an aminoalkyne substrate, which first undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is not isolated but is subsequently reduced in the same pot using a chiral ruthenium catalyst (such as a Noyori-type catalyst) via asymmetric transfer hydrogenation. This second step establishes the C3 stereocenter with high enantioselectivity, yielding chiral 3-substituted morpholines, including (S)-3-methylmorpholine. guidechem.com
Another catalytic strategy involves the asymmetric hydrogenation of an unsaturated morpholine precursor (a 3,4-dihydro-2H-1,4-oxazine) using a chiral transition metal catalyst, such as a bisphosphine-rhodium complex. researchgate.net This method forms the stereocenter during the reduction of the endocyclic double bond.
| Catalytic System | Reaction Type | Typical Substrate | Key Features |
|---|---|---|---|
| Ti-catalyst then Ru-catalyst | Tandem Hydroamination / Asymmetric Transfer Hydrogenation guidechem.com | Ether-containing aminoalkyne guidechem.com | One-pot reaction; high enantiomeric excess (>95% ee). guidechem.com |
| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation researchgate.net | Unsaturated Morpholine (Dihydrooxazine) researchgate.net | Creates stereocenter via reduction of a C=C or C=N bond. |
| Chiral Phosphoric Acid | Domino [4+2] Heteroannulation acs.org | Glyoxals and 2-(Arylamino)ethanols acs.org | Organocatalytic approach to form morpholinones. |
Green Chemistry Principles in the Synthesis of this compound
Solvent-Free and Reduced Solvent Systems
A significant source of waste in chemical synthesis is the use of organic solvents. Efforts to mitigate this include developing solvent-free reaction conditions or replacing hazardous organic solvents with more environmentally benign alternatives like water. The sulfonylation of amines, a key step in the synthesis of the target compound, has been successfully performed under microwave irradiation without any solvent. rsc.org This method is not only eco-friendly but also often leads to shorter reaction times and high yields. rsc.org Additionally, the use of water as a solvent for the sulfonylation of amines has been explored, representing a greener alternative to traditional aprotic organic solvents. researchgate.netrsc.org
Atom Economy and Efficiency Considerations
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Syntheses with high atom economy are those that maximize the incorporation of reactant atoms into the final product, minimizing waste. One-pot and tandem reactions significantly improve process efficiency and atom economy by reducing the number of workup and purification steps, which saves time, materials, and energy. guidechem.com The tandem catalytic synthesis of 3-methylmorpholine is an excellent example, where two sequential transformations occur in a single vessel, avoiding the isolation of intermediates. guidechem.com
Similarly, multi-component reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical than linear, multi-step syntheses. thieme-connect.com The choice of catalytic methods over stoichiometric reagents is another core principle of green chemistry. Asymmetric catalysis, which uses a small amount of a catalyst to generate a large amount of chiral product, is vastly more efficient and sustainable than using stoichiometric chiral auxiliaries, which must be added in at least a 1:1 ratio with the substrate. guidechem.com
Structural Characterization and Elucidation of 4 Methanesulfonyl 3 Methylmorpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the atoms within a molecule.
In the ¹H NMR spectrum of 4-Methanesulfonyl-3-methylmorpholine, distinct signals are expected for each unique proton environment. The methanesulfonyl group (SO₂CH₃) would likely exhibit a sharp singlet peak, typically in the downfield region of the spectrum due to the electron-withdrawing nature of the sulfonyl group. The protons on the morpholine (B109124) ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The methyl group at the 3-position (CH₃) would appear as a doublet, as it is coupled to the single proton on the same carbon. The proton at the 3-position would, in turn, appear as a multiplet due to coupling with the adjacent methyl and methylene protons. The chemical shifts of the morpholine ring protons are influenced by their proximity to the oxygen and nitrogen atoms, as well as the electron-withdrawing sulfonyl group.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| SO₂-CH ₃ | Downfield (around 2.8-3.0) | Singlet |
| CH -CH₃ (at C3) | Varies | Multiplet |
| CH-CH ₃ (at C3) | Upfield (around 1.2-1.5) | Doublet |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbon of the methanesulfonyl group would be found at a characteristic chemical shift. The carbons of the morpholine ring would appear at different chemical shifts depending on their chemical environment—those adjacent to the oxygen and nitrogen atoms would be shifted downfield. The methyl group at the 3-position would have a distinct upfield chemical shift.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| SO₂-C H₃ | Around 35-45 |
| C H-CH₃ (at C3) | Varies |
| CH-C H₃ (at C3) | Upfield (around 15-25) |
Note: The exact chemical shifts would need to be determined from an experimental spectrum.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. For instance, it would show a correlation between the proton at the 3-position and the protons of the adjacent methyl group, as well as the neighboring methylene protons on the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, the doublet of the 3-methyl group in the ¹H NMR spectrum would correlate with the upfield carbon signal of that methyl group in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the sulfonyl group and the C-O and C-N bonds of the morpholine ring. The most prominent features would be the strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| S=O (Sulfonyl) | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretch |
| C-O (Ether) | 1150-1085 | Stretch |
| C-N (Amine) | 1250-1020 | Stretch |
Note: The exact positions of the absorption bands would need to be determined from an experimental spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the entire molecule. The fragmentation pattern would likely involve the loss of the methanesulfonyl group or cleavage of the morpholine ring, providing further structural evidence.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₆H₁₃NO₃S), HRMS would be able to confirm this chemical formula by providing a mass measurement with a high degree of accuracy, typically to within a few parts per million.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
No published X-ray crystallography data for this compound was found in the search results. This technique is essential for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and the absolute configuration of chiral centers. hod4.netnih.govnih.gov Without experimental crystallographic studies, a definitive analysis of its solid-state structure and conformation remains unavailable.
Vibrational Spectroscopy and Conformational Preferences
Raman Spectroscopy
Specific Raman spectroscopy studies for this compound have not been identified in the available literature. Such an analysis would reveal characteristic vibrational modes for the methanesulfonyl and methylmorpholine moieties, helping to confirm the compound's structure and identify conformational isomers. scielo.org.mxscielo.org.mx
Conformational Analysis of the Morpholine Ring and Methanesulfonyl Group
A detailed conformational analysis, which describes the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is not available for this compound. lumenlearning.commdpi.com For related morpholine compounds, the ring typically adopts a stable chair conformation. researchgate.netresearchgate.net The orientation of the methyl group at the 3-position (axial vs. equatorial) and the rotational conformation of the N-sulfonyl group would be key areas of investigation. However, without specific experimental or computational studies, the preferred conformations and the energy barriers between them for this particular molecule are unknown.
Reactivity and Transformation Pathways of 4 Methanesulfonyl 3 Methylmorpholine
Reactions Involving the Morpholine (B109124) Nitrogen
The nitrogen atom in 4-methanesulfonyl-3-methylmorpholine is part of a sulfonamide functional group. This profoundly influences its reactivity compared to a typical secondary or tertiary amine. The potent electron-withdrawing nature of the adjacent methanesulfonyl (mesyl) group delocalizes the nitrogen's lone pair of electrons across the sulfur-oxygen bonds. youtube.comchem-station.com This delocalization substantially reduces the basicity and nucleophilicity of the nitrogen atom. chem-station.com
Consequently, reactions that typically occur at the nitrogen of a morpholine ring, such as alkylation or acid-base reactions under mild conditions, are not readily observed. The nitrogen is effectively "protected" or deactivated by the sulfonyl group. youtube.comchem-station.com Instead of the nitrogen atom acting as an independent reactive center, the entire sulfonamide linkage (C-N-S) often participates in reactions, most notably in cleavage of the nitrogen-sulfur (N-S) bond. Under strongly acidic conditions, protonation of the sulfonamide may occur, which can be a prerequisite step for subsequent hydrolytic cleavage. acs.org
Reactions at the Morpholine Ring Carbon Atoms
The carbon atoms of the morpholine ring possess different levels of reactivity based on their proximity to the ring's heteroatoms.
Carbons alpha to Nitrogen (C3 and C5): These positions are influenced by the nitrogen atom. The C3 carbon is a chiral center and is further substituted with a methyl group, which introduces significant steric hindrance, potentially impeding reactions at this site and the adjacent C2 position. Reactions involving the abstraction of a proton from the C5 position could occur under strongly basic conditions, although the electron-withdrawing N-sulfonyl group would decrease the stability of an adjacent carbanion.
Carbons alpha to Oxygen (C2 and C6): These positions are characteristic of an ether linkage. While ethers are generally stable, the morpholine ring can undergo cleavage under harsh, strongly acidic conditions.
Electrochemical oxidation of the morpholine ring can lead to the formation of a morpholine radical, initiating C-N bond formation with other species. mdpi.com However, the reactivity of N-sulfonylated morpholines in such reactions is not extensively documented.
Transformations of the Methanesulfonyl Group
The most significant transformation involving the methanesulfonyl group is its removal, which constitutes the cleavage of the sulfonamide N-S bond. The N-methanesulfonyl group is often employed as a stable protecting group for amines, and its subsequent cleavage is a crucial synthetic step to liberate the free amine. chem-station.com This cleavage can be accomplished under various conditions, primarily reductive or acidic.
Reductive cleavage is a common method, often employing dissolving metals or other single-electron transfer reagents. researchgate.netstrath.ac.uk These reactions proceed via the formation of a radical anion, which then fragments to break the N-S bond. strath.ac.uk Acid-catalyzed hydrolysis is another pathway, though it often requires elevated temperatures and strong acids to proceed effectively. acs.orgnih.gov The stability of the N-S bond makes the methanesulfonyl group a robust protecting group, resistant to many chemical conditions. chem-station.com
In certain complex heterocyclic systems, 1,3-sulfonyl migrations have been observed under basic conditions, although this is not a typical reaction pathway for simple N-sulfonyl morpholines. nih.gov
| Method Type | Reagents/Conditions | Reference |
|---|---|---|
| Acidic Hydrolysis | Strong acids (e.g., triflic acid), often with heat | acs.orgnih.gov |
| Reductive Cleavage (Dissolving Metal) | Mg/MeOH; Lithium with catalytic naphthalene | chem-station.comresearchgate.net |
| Reductive Cleavage (SET Reagent) | Neutral organic super-electron-donors | strath.ac.uk |
| Nucleophilic Cleavage (Activated Systems) | Thiolates (e.g., for Ns group); not typical for Ms group | chem-station.com |
Stereochemical Aspects in Reactions of this compound
Conformational Preference: Like cyclohexane, the morpholine ring adopts a chair conformation. The substituents—the C3-methyl group and the N-methanesulfonyl group—will have preferred axial or equatorial orientations to minimize steric strain. In related 2-phenyl-3-methylmorpholine systems, the relative configuration of the substituents determines which groups are axial versus equatorial, which in turn affects their chemical environment and reactivity. cdnsciencepub.com
Diastereoselectivity: Any reaction that introduces a new stereocenter on the morpholine ring (e.g., at C2, C5, or C6) will result in the formation of diastereomers. The pre-existing chiral center at C3 is expected to exert stereocontrol, leading to a preferential formation of one diastereomer over the other. Synthetic strategies for creating substituted morpholines often focus heavily on achieving high diastereoselectivity. nih.gov
Reactions at the Chiral Center: A reaction occurring directly at the C3 carbon could proceed with either retention, inversion, or loss of stereochemistry. For example, if a reaction proceeds through a planar intermediate, such as an enamine-type species formed by deprotonation at C3, it would lead to racemization of that center.
The stereoselective synthesis of substituted morpholines is an area of significant research, often involving ring-opening of activated aziridines or cyclization of chiral amino alcohols to control the final stereochemistry. researchgate.net
Mechanistic Investigations of Key Reactions
The primary reaction pathway for this compound involves the cleavage of the sulfonamide N-S bond. The mechanism of this cleavage is highly dependent on the reaction conditions.
Mechanism of Acid-Catalyzed Cleavage: In the presence of a strong acid, the reaction is believed to initiate with the protonation of the sulfonamide, likely on the nitrogen atom. acs.org This protonation makes the sulfur atom more electrophilic. A subsequent nucleophilic attack by a water molecule on the sulfonyl sulfur leads to the cleavage of the N-S bond, releasing 3-methylmorpholine (B1346471) (as its conjugate acid) and methanesulfonic acid. nih.gov
Mechanism of Reductive Cleavage: Reductive methods operate through a different pathway involving single electron transfer (SET) from a reducing agent (e.g., a metal) to the sulfonamide. strath.ac.uk This forms a radical anion intermediate. The N-S bond in this radical anion is weakened and undergoes fragmentation, cleaving into an aminyl radical and a sulfinate anion, or an amine anion and a sulfonyl radical, depending on the specific substrate and conditions. researchgate.netstrath.ac.uk The resulting amine species is then formed upon workup.
| Pathway | Initiating Step | Key Intermediate | Bond Cleavage Type | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Protonation of sulfonamide | N-protonated sulfonamide | Heterolytic | acs.orgnih.gov |
| Dissolving Metal Reduction | Single Electron Transfer (SET) | Sulfonamide radical anion | Homolytic fragmentation | strath.ac.uk |
Computational and Theoretical Studies of 4 Methanesulfonyl 3 Methylmorpholine
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Were a DFT study to be performed on 4-Methanesulfonyl-3-methylmorpholine, it would typically involve:
Geometry Optimization: Determining the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis could be used to understand the nature of the bonds (e.g., covalent, ionic character), atomic charges, and intramolecular interactions, such as hyperconjugation.
Without published research, specific values for bond lengths, angles, and electronic properties for this compound cannot be provided.
Ab Initio Methods for High-Level Calculations
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. They are often used as a benchmark for DFT results. A high-level ab initio calculation could provide very precise values for the geometry and energy of this compound, but no such studies have been published.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. For a flexible molecule like this compound, which contains a morpholine (B109124) ring and rotatable bonds, conformational analysis is crucial.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational experiment where the potential energy of the molecule is calculated as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. By systematically changing these coordinates, one can map the energy landscape of the molecule. This allows for the identification of:
Conformational Minima: Stable conformations of the molecule (e.g., chair, boat, or twist-boat for the morpholine ring).
Transition States: The energy maxima that connect different conformers, which are used to calculate the energy barriers to conformational change.
No specific PES data for this compound is currently available.
Dihedral Angle Analysis
The analysis of dihedral angles is a key component of conformational studies. For this compound, critical dihedral angles would include those within the morpholine ring, which define its pucker, and those around the N-S and C-S bonds of the methanesulfonyl group, which define its orientation relative to the ring. A detailed analysis would report the specific dihedral angles for all stable conformers.
Table 5.2.2: Illustrative Table of Key Dihedral Angles for a Hypothetical Morpholine Derivative
| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) |
| C2-N-C6-C5 | Data Not Available | Data Not Available |
| C3-C2-N-C6 | Data Not Available | Data Not Available |
| C-N-S-C | Data Not Available | Data Not Available |
| N-S-C-H | Data Not Available | Data Not Available |
| Note: This table is for illustrative purposes only. No data is available for this compound. |
Reaction Pathway Prediction and Transition State Analysis
Computational methods can be used to predict the most likely pathways for chemical reactions. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects reactants to products. By calculating the energy of this transition state, chemists can estimate the activation energy and, therefore, the rate of a reaction. For this compound, this could involve studying its synthesis or potential degradation pathways. However, no such computational studies have been published.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of organic molecules. nih.govdntb.gov.ua These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This calculation, often conducted after geometry optimization of the molecule, provides theoretical chemical shifts (δ) for each unique nucleus. For this compound, calculations would yield distinct signals for the methyl groups, the morpholine ring protons and carbons, and the methanesulfonyl group. The predicted shifts help in the assignment of complex experimental spectra.
Infrared (IR) Spectroscopy Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. nih.gov DFT methods, such as B3LYP, are used to compute these frequencies. researchgate.net Due to systematic errors in calculations, the theoretical wavenumbers are often scaled to achieve better agreement with experimental FT-IR and FT-Raman data. nih.gov Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of vibrational modes, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, C-H stretching of the methyl and morpholine groups, and C-O-C stretching of the ether linkage. nih.gov
UV-Vis Spectroscopy The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. The results are used to predict the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. researchgate.net These calculations are often coupled with an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions. mdpi.comresearchgate.net
Table 1: Representative Data Structure for Predicted Spectroscopic Properties Note: The values below are placeholders to illustrate the typical output of computational studies, as specific data for this compound is not available in the cited literature.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of CH₃ (on ring) | [Calculated Value] ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O | [Calculated Value] ppm |
| IR | S=O Asymmetric Stretch | [Calculated Value] cm⁻¹ |
| UV-Vis | λmax (HOMO→LUMO transition) | [Calculated Value] nm |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice is governed by a network of intermolecular interactions. mdpi.comresearchgate.net Understanding these interactions is critical for predicting crystal morphology and physical properties. For this compound, the key interactions would involve the sulfonyl group's oxygen atoms as hydrogen bond acceptors and the various C-H groups as donors.
Hirshfeld Surface Analysis A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds (e.g., C-H···O) or other significant interactions. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary, showing the proportion of the surface involved in different types of contacts (e.g., H···H, O···H, C···H). mdpi.comnih.gov Studies on related sulfonamides show that O···H/H···O contacts are among the most significant contributors to crystal packing. nih.gov
Pairwise Interaction Energies To further understand the crystal's stability, the interaction energies between pairs of molecules in the lattice can be calculated. These calculations partition the total energy into components like electrostatic, dispersion, polarization, and repulsion energies. This analysis reveals the dominant forces holding the crystal together. For molecules with sulfonyl groups, electrostatic interactions involving the polar S=O bonds are often a major stabilizing factor. nih.gov
Table 2: Typical Intermolecular Contacts and Their Contributions Note: This table illustrates the type of data obtained from Hirshfeld surface analysis for similar molecules. Specific percentages for this compound would require crystallographic data.
| Contact Type | Typical Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | ~50-70% | Represents the largest but weakest set of contacts. |
| O···H / H···O | ~15-30% | Indicates significant C-H···O hydrogen bonding, crucial for packing. nih.gov |
| C···H / H···C | ~5-15% | Represents weaker van der Waals interactions. nih.gov |
Charge Transfer and Electrostatic Potential Analysis
The electronic properties of a molecule, such as the distribution of charge and its reactivity, can be effectively studied through computational methods. These analyses provide insights into how the molecule interacts with its environment and other chemical species.
Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.com It is used to identify electron-rich and electron-poor regions. researchgate.net For this compound, the MEP surface would show a significant negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the oxygen of the morpholine ring, indicating these are the primary sites for electrophilic attack. nih.govsemanticscholar.org Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the methyl group and the morpholine ring, marking them as sites for nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) Analysis The analysis of the HOMO and LUMO is fundamental to understanding charge transfer and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. nih.govmdpi.com
Table 3: Key Electronic Properties from Computational Analysis Note: These values are illustrative placeholders based on typical findings for organic molecules and require specific calculations for this compound.
| Electronic Property | Definition | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | [Calculated Value] eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | [Calculated Value] eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | [Calculated Value] eV |
| Dipole Moment (μ) | Measure of molecular polarity | [Calculated Value] Debye |
Non Clinical Applications and Functionalization of 4 Methanesulfonyl 3 Methylmorpholine
4-Methanesulfonyl-3-methylmorpholine as a Synthetic Intermediate
The this compound structure incorporates several features that make it a potentially valuable synthetic intermediate. The methanesulfonyl group, a strong electron-withdrawing group, activates the nitrogen atom of the morpholine (B109124) ring, influencing its reactivity in various chemical transformations.
The presence of the 3-methyl group introduces a chiral center, making it a precursor for the synthesis of enantiomerically pure molecules. The synthesis of related 3-methylmorpholine (B1346471) hydrochloride has been documented as an important intermediate in the preparation of various pharmaceutical compounds. google.com The general synthetic utility of morpholine and its derivatives is well-established, serving as building blocks in the creation of more complex molecules. mdpi.comasianpubs.org
Derivatives of morpholine are key intermediates in the synthesis of a variety of biologically active compounds. mdpi.com The synthetic routes to access substituted morpholines are diverse, often involving cyclization reactions of amino alcohols. nih.govbohrium.comacs.org The reactivity of the morpholine nitrogen allows for further functionalization, expanding its utility as an intermediate.
Table 1: Potential Synthetic Transformations Involving this compound
| Reaction Type | Potential Reagents | Potential Product |
| Nucleophilic Substitution | Grignard reagents, organolithiums | C-functionalized morpholines |
| Reduction of Sulfonamide | Lithium aluminum hydride | 3-methylmorpholine |
| Ring-Opening Reactions | Strong acids or bases | Functionalized amino alcohols |
| N-Alkylation (after removal of sulfonyl group) | Alkyl halides | N-alkyl-3-methylmorpholines |
Utility as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The chiral nature of this compound, owing to the methyl group at the C-3 position, suggests its potential use as a chiral auxiliary or ligand in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com
For instance, chiral morpholine derivatives can be used to direct aldol (B89426) reactions, Diels-Alder reactions, or alkylations, leading to the preferential formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse. The development of new chiral auxiliaries is an active area of research in organic chemistry, driven by the need for efficient methods to produce enantiomerically pure compounds, particularly for the pharmaceutical industry.
Applications in Agrochemical Research
Morpholine and its derivatives have a well-established history in agrochemical research, with commercial products developed as fungicides, herbicides, and plant growth regulators. The specific applications of this compound in this field are not extensively documented, but its chemical structure suggests potential bioactivity.
Numerous patents and research articles describe the fungicidal and herbicidal properties of various morpholine derivatives. google.comepo.orggoogle.com The morpholine ring is a key pharmacophore in several systemic fungicides. These compounds often work by inhibiting sterol biosynthesis in fungi. The sulfonyl group in this compound could also contribute to its potential as a fungicide, as many commercial herbicides and fungicides contain sulfonylurea or sulfonamide moieties. google.comgoogle.com
Similarly, various heterocyclic compounds containing nitrogen and sulfur are known to exhibit herbicidal activity. chemrxiv.org The herbicidal activity of such compounds can arise from various mechanisms of action, including the inhibition of essential plant enzymes.
Table 2: Examples of Morpholine Derivatives in Agrochemicals
| Compound Class | Agrochemical Activity |
| Fenpropimorph | Fungicide |
| Tridemorph | Fungicide |
| Dimethomorph | Fungicide |
| Sulfonylureas | Herbicide |
The potential for morpholine derivatives to act as insecticides has also been explored. google.comgoogle.com While less common than their fungicidal applications, certain structural modifications of the morpholine scaffold can lead to insecticidal activity.
Furthermore, some chemical compounds can influence plant growth and development and are known as plant growth regulators. google.comjustia.comgoogle.comstollerusa.com These can be used to enhance crop yield, improve stress tolerance, or manage plant architecture. While there is no specific data on this compound as a plant growth regulator, the broad biological activities of morpholine derivatives suggest this as a potential area for investigation.
Role in Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, the bifunctional nature of morpholine derivatives—containing both an ether and a secondary amine (after potential removal of the sulfonyl group)—makes them interesting building blocks.
Morpholine and its derivatives can be incorporated into polymer backbones to create specialty polymers with unique properties. The polarity imparted by the morpholine ring can influence solubility, thermal stability, and mechanical properties of the resulting polymer. The nitrogen atom can also serve as a site for cross-linking, leading to the formation of thermosetting resins.
While there is no specific literature on the use of this compound in polymer synthesis, related compounds like 4-methylmorpholine (B44366) are used in the production of polyurethane foams as catalysts. asianpubs.orgchemicalbook.comnih.gov The chiral nature of this compound could potentially be exploited to create chiral polymers, which have applications in chiral separations and asymmetric catalysis. The synthesis of polymers incorporating morpholine units is an area of ongoing research, with potential applications in coatings, adhesives, and biomedical materials.
Application as Curing Agents, Stabilizers, or Cross-Linking Agents
Information regarding the use of this compound as a curing agent for polymers, a stabilizer to prevent degradation, or a cross-linking agent to modify polymer structures is not available in the reviewed sources.
Other Specialized Chemical Applications (e.g., Corrosion Inhibition, Solvents)
There is no documented evidence or research to suggest that this compound is utilized as a corrosion inhibitor for metals or as a specialized solvent in chemical processes.
Catalytic Applications
No studies describing the use of this compound as a catalyst or in catalytic systems were found.
Future Directions and Research Gaps in 4 Methanesulfonyl 3 Methylmorpholine Studies
Development of Novel and Sustainable Synthetic Routes
Currently, there are no published synthetic routes for 4-Methanesulfonyl-3-methylmorpholine. Future research would need to establish a reliable and efficient method for its synthesis. A primary focus should be on the principles of green chemistry to minimize environmental impact.
Key research objectives would include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources.
Catalytic Methods: Developing catalytic reactions to replace stoichiometric reagents, thereby reducing waste. This could involve exploring enzymatic catalysis or the use of recyclable metal catalysts.
Solvent Selection: Prioritizing the use of greener solvents, such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions.
A hypothetical sustainable route could involve the cyclization of a suitably substituted amino alcohol, followed by the introduction of the methanesulfonyl group. The development of such a process would be a significant first step in enabling further research into this compound.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is entirely unknown. The presence of the electron-withdrawing methanesulfonyl group on the nitrogen atom is expected to significantly influence the chemical properties of the morpholine (B109124) ring.
Future research should aim to:
Map the Reactivity Profile: Systematically investigate its reactions with a range of electrophiles and nucleophiles to understand its fundamental chemical behavior.
Investigate Ring Stability and Conformation: Study the stability of the morpholine ring under various conditions (e.g., pH, temperature) and determine its preferred conformational isomers. The interplay between the methyl and methanesulfonyl groups will likely have a significant impact on the ring's conformation.
Explore Potential for Asymmetric Synthesis: The chiral center at the 3-position suggests that this compound could be a valuable chiral auxiliary or building block in asymmetric synthesis.
Advanced Characterization Techniques for Dynamic Processes
Once synthesized, a thorough characterization of this compound will be crucial. While standard techniques like NMR and mass spectrometry will be essential for structural confirmation, advanced methods could provide deeper insights into its dynamic behavior.
Potential areas for advanced characterization include:
Dynamic NMR Spectroscopy: To study conformational changes and any restricted bond rotations that may be present due to the bulky methanesulfonyl group.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its geometric, electronic, and spectroscopic properties, complementing experimental data.
X-ray Crystallography: If a crystalline solid can be obtained, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state.
These advanced techniques would provide a comprehensive understanding of the molecule's structure and dynamics, which is essential for predicting its reactivity and potential applications.
Expansion of Non-Clinical Applications into Emerging Technologies
While there are no known applications for this compound, its structure suggests several possibilities in materials science and other emerging technologies. The polarity and potential coordinating ability of the sulfonyl and morpholine groups could be leveraged.
Future research could explore its use as:
A Component in Polymer Chemistry: As a monomer or an additive to create polymers with specific thermal or mechanical properties.
An Electrolyte Additive: In batteries or other electrochemical devices, where its properties could enhance performance or stability.
A Precursor for Novel Materials: As a building block for the synthesis of more complex functional materials.
Scalable and Cost-Effective Production Methodologies
For any potential application to be realized, a scalable and cost-effective production method for this compound is necessary. Moving from a laboratory-scale synthesis to a pilot or industrial scale presents significant challenges.
Research in this area should focus on:
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction time.
Continuous Flow Chemistry: Investigating the use of microreactors or continuous flow systems to improve safety, efficiency, and scalability compared to traditional batch processes.
Purification Techniques: Developing efficient and environmentally friendly methods for purifying the final product, such as crystallization or supercritical fluid chromatography.
The development of a robust and economical production process would be a critical step in translating any promising research findings into practical applications.
Conclusion
Summary of Academic Research on 4-Methanesulfonyl-3-methylmorpholine
Academic research specifically focused on the compound this compound is limited in publicly accessible literature. The compound is primarily recognized as a structural motif within larger, more complex molecules rather than a subject of standalone investigation. However, the synthesis and properties of this chemical entity can be understood by examining research on its constituent parts and closely related analogs.
The core structure combines a 3-methylmorpholine (B1346471) ring with a methanesulfonyl group attached to the nitrogen atom. The synthesis of such N-sulfonylated morpholines is a well-established process in organic chemistry. Typically, it involves the reaction of the corresponding secondary amine (in this case, 3-methylmorpholine) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward sulfonylation reaction is a common strategy for creating sulfonamides.
Research into the broader class of morpholine-containing sulfonamides is more extensive. Sulfonamides are a vital class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.netmdpi.com The incorporation of a morpholine (B109124) ring is a frequent strategy in drug design to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. nih.gov Academic studies often focus on synthesizing libraries of substituted morpholine sulfonamides to explore their potential as therapeutic agents, including as enzyme inhibitors, and for their anti-inflammatory or antimicrobial properties. ontosight.airesearchgate.net While these studies provide a framework, detailed findings on the specific stereochemistry and electronic properties conferred by the 3-methyl group in this compound are not extensively detailed.
Computational studies on related molecules, such as 4-(Methylsulfonyl)morpholine, provide insights into the likely physicochemical properties of the target compound. These properties are crucial for predicting its behavior in biological systems and its suitability for various chemical applications.
Table 1: Calculated Physicochemical Properties of the Analog 4-(Methylsulfonyl)morpholine
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 165.21 | g/mol |
| Octanol/Water Partition Coefficient (logP) | -0.722 | |
| Water Solubility (logS) | 0.71 | mol/L |
| McGowan's Characteristic Volume (McVol) | 114.390 | ml/mol |
Broader Scientific Impact and Future Prospects in Chemical Research
The scientific impact of this compound is best understood through its potential as a building block in synthetic and medicinal chemistry. The morpholine heterocycle is considered a "privileged" scaffold because it is a component of numerous approved drugs and biologically active compounds. wikipedia.orgresearchgate.net Its presence can enhance drug-likeness and modulate interactions with biological targets. nih.gov
The sulfonamide group is a cornerstone pharmacophore, famously associated with early antibiotic drugs and now found in diuretics, anticonvulsants, and anti-inflammatory agents. mdpi.com The combination of these two moieties in this compound suggests significant potential for future research in drug discovery.
Future prospects for this compound can be categorized as follows:
Medicinal Chemistry: The primary future application lies in its use as a scaffold or intermediate for the synthesis of novel therapeutic agents. The methyl group at the 3-position introduces a chiral center, allowing for the synthesis of stereospecific molecules that could exhibit selective interactions with biological targets. Research could focus on synthesizing derivatives for screening against various diseases.
Organic Synthesis: As a functionalized heterocycle, it can serve as a versatile intermediate. The methanesulfonyl group acts as a stable and robust protecting group for the morpholine nitrogen, which can be removed under specific conditions if needed, or it can be retained to modulate the properties of the final molecule.
Materials Science: While less common, sulfonated molecules are being explored for applications in biomaterials and polymers. mdpi.com The specific properties of this compound could be investigated for the development of specialized functional materials.
The continued interest in morpholine and sulfonamide derivatives ensures that building blocks like this compound will remain relevant. Future research will likely involve its incorporation into larger molecules to probe structure-activity relationships and develop new chemical entities with desired biological or material properties.
Table 2: Potential Future Research Areas for this compound
| Research Area | Focus of Investigation | Rationale |
|---|---|---|
| Drug Discovery | Synthesis of derivatives for screening as anticancer, antibacterial, or anti-inflammatory agents. | The sulfonamide and morpholine moieties are present in many existing drugs with these activities. mdpi.comresearchgate.net |
| Enzyme Inhibition | Design of targeted inhibitors for enzymes like carbonic anhydrases or kinases. | The sulfonamide group is a known zinc-binding group in many enzyme inhibitors. |
| Asymmetric Synthesis | Use as a chiral building block to create enantiomerically pure complex molecules. | The inherent chirality from the 3-methyl group can be used to control the stereochemistry of subsequent reactions. |
| Chemical Biology | Development of chemical probes to study biological pathways. | The stable and well-defined structure is suitable for creating tools for biological investigation. |
Q & A
Basic: What are the common synthetic routes for 4-Methanesulfonyl-3-methylmorpholine, and what challenges arise during its multi-step synthesis?
Answer:
The synthesis typically involves sulfonylation of a morpholine precursor using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include protecting group strategies to prevent undesired side reactions at the morpholine nitrogen and precise stoichiometric control to avoid over-sulfonylation . Challenges include low yields due to steric hindrance from the methyl group and purification difficulties caused by polar intermediates. Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is often required for isolation .
Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?
Answer:
Density Functional Theory (DFT) calculations can predict transition states and intermediates to identify rate-limiting steps. For example, modeling the sulfonylation step may reveal steric clashes between the methyl group and sulfonyl chloride, guiding solvent selection (e.g., switching from THF to DMF to improve solubility) . Molecular dynamics simulations can also assess solvent effects on reaction kinetics. Experimental validation via in-situ FTIR or NMR monitoring is critical to confirm computational predictions .
Basic: What analytical techniques are standard for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assigns substituent positions on the morpholine ring, with methanesulfonyl protons appearing as a singlet near δ 3.0–3.5 ppm.
- LC-MS: Confirms molecular weight (e.g., [M+H]+ ~ 220.3) and purity (>95% by UV at 254 nm).
- X-ray crystallography: Resolves stereochemistry in crystalline derivatives, though the compound’s hygroscopicity may complicate crystallization .
Advanced: How can conflicting crystallographic data on morpholine derivatives be resolved?
Answer:
Discrepancies in reported crystal structures (e.g., chair vs. boat conformations) require re-evaluation of experimental conditions. Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts. Pair Distribution Function (PDF) analysis can probe local structure in amorphous phases. Cross-validation with solid-state NMR (¹³C CP/MAS) and computational crystallography tools (e.g., CrystalPredictor) improves reliability .
Basic: What biological targets are associated with this compound?
Answer:
The compound exhibits activity as a reversible inhibitor of serine hydrolases (e.g., acetylcholinesterase) due to its sulfonyl group’s electrophilic nature. In vitro assays using Ellman’s method show IC₅₀ values in the micromolar range. Structure-activity relationship (SAR) studies suggest the methyl group enhances membrane permeability compared to unsubstituted analogs .
Advanced: How do contradictory IC₅₀ values in enzyme inhibition studies arise, and how can they be addressed?
Answer:
Variability in IC₅₀ values (e.g., 10–50 µM across studies) may stem from differences in assay conditions (pH, ionic strength) or enzyme sources (recombinant vs. tissue-extracted). Standardization using reference inhibitors (e.g., donepezil for acetylcholinesterase) and orthogonal assays (e.g., isothermal titration calorimetry) can reconcile discrepancies. Statistical meta-analysis of published data is recommended to identify outliers .
Basic: What degradation pathways affect this compound under physiological conditions?
Answer:
The compound undergoes hydrolysis at the sulfonyl group in aqueous media (t₁/₂ ~ 24 hrs at pH 7.4, 37°C), forming 3-methylmorpholine and methanesulfonic acid. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products. Buffers (e.g., phosphate) stabilize the compound by reducing nucleophilic attack .
Advanced: What strategies improve the metabolic stability of this compound in vivo?
Answer:
Deuterating the methyl group (CD₃ instead of CH₃) slows oxidative metabolism by cytochrome P450 enzymes. Prodrug approaches (e.g., esterification of the sulfonyl group) enhance bioavailability, with enzymatic cleavage in target tissues. Pharmacokinetic studies in rodent models using LC-MS/MS can validate these modifications .
Basic: How is this compound quantified in biological matrices?
Answer:
Reverse-phase HPLC with UV detection (λ = 210 nm) is standard. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves (1–100 µg/mL) show linearity (R² > 0.99), with LOD ~ 0.1 µg/mL .
Advanced: How can chiral separation resolve enantiomers of this compound?
Answer:
Chiral stationary phases (e.g., Chiralpak AD-H) with heptane/isopropanol mobile phases achieve baseline separation (α > 1.5). Circular dichroism (CD) spectroscopy assigns absolute configuration. Preparative SFC (supercritical CO₂) scales up separation for pharmacological testing of individual enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
